molecular formula C20H23NO4 B2763116 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1705479-17-9

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2763116
CAS RN: 1705479-17-9
M. Wt: 341.407
InChI Key: ODWOAKXVFMTHPJ-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide, commonly known as DHBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHBP belongs to the class of compounds known as benzofuran derivatives and has been studied for its pharmacological properties.

Scientific Research Applications

Overview

The chemical compound N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide falls within a broad category of substances that have garnered attention in scientific research due to their complex structures and potential bioactivities. Although direct studies specifically on this compound are scarce, insights can be gained from research on structurally related dihydrobenzofuran analogues and their applications in various scientific domains, including pharmacology, toxicology, and organic chemistry.

Pharmacological Applications

Dihydrobenzofuran analogues have been explored for their pharmacological properties, particularly as hallucinogen derivatives. Research by Monte et al. (1997) on mescaline derivatives incorporating dihydrobenzofuran and tetrahydrobenzodifuran functionalities suggests these compounds' relevance in studying hallucinogenic mechanisms and serotonin receptor interactions (Monte et al., 1997). Such studies underscore the potential of dihydrobenzofuran compounds in developing therapeutic agents targeting serotonin receptors.

Toxicological Insights

Toxicokinetic studies on novel NBOMe derivatives, structurally similar to dihydrobenzofuran derivatives, reveal their extensive metabolism and potential toxicological profiles, as explored by Richter et al. (2019) (Richter et al., 2019). Such research is vital for understanding the safety profiles of new psychoactive substances and their metabolites, offering insights into the detoxification pathways and potential risks associated with their use.

Organic Synthesis and Chemical Biology

The synthesis and characterization of compounds bearing the dihydrobenzofuran moiety, such as novel zinc phthalocyanine derivatives, highlight the utility of these structures in developing photosensitizers for photodynamic therapy applications. Pişkin et al. (2020) demonstrate how modifications to the dihydrobenzofuran ring can influence the photophysical and photochemical properties of these compounds, potentially enhancing their efficacy in cancer treatment applications (Pişkin et al., 2020).

Anticancer Research

In the realm of anticancer research, dihydrobenzofuran lignans and related compounds have been evaluated for their potential antitumor activity. Pieters et al. (1999) and Apers et al. (2002) provide evidence of the cytotoxic effects of these compounds against tumor cell lines, highlighting their mechanism of action in inhibiting tubulin polymerization and demonstrating antiangiogenic activities (Pieters et al., 1999), (Apers et al., 2002). These findings suggest the therapeutic potential of dihydrobenzofuran derivatives in cancer treatment, offering a foundation for further drug development and investigation.

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-24-17-6-2-14(3-7-17)4-9-20(23)21-13-18(22)15-5-8-19-16(12-15)10-11-25-19/h2-3,5-8,12,18,22H,4,9-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWOAKXVFMTHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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